1,2-Oxazole-3,5-diamine hydrochloride
Description
1,2-Oxazole-3,5-diamine hydrochloride is a heterocyclic compound featuring a five-membered isoxazole ring containing oxygen at position 1 and nitrogen at position 2, with amine groups at positions 3 and 5. The hydrochloride salt enhances its solubility and stability for synthetic applications. This compound is structurally related to intermediates derived from malononitrile derivatives, such as 4-benzylisoxazole-3,5-diamine . Potential applications include its use as a building block in pharmaceuticals or agrochemicals due to its reactive diamine substituents .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2-oxazole-3,5-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O.ClH/c4-2-1-3(5)7-6-2;/h1H,5H2,(H2,4,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYLSNSWJLSXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4264-07-7 | |
| Record name | 1,2-oxazole-3,5-diamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key structural and functional attributes of 1,2-oxazole-3,5-diamine hydrochloride with related heterocycles:
Key Research Findings
- Electronic Effects : The oxygen atom in 1,2-oxazole reduces electron density at the ring compared to pyrazoles, favoring nucleophilic attacks at the 3,5-diamine positions .
- Biological Activity : Sulfonamide-functionalized oxadiazoles exhibit higher antimicrobial potency than diamine-substituted analogs , while isothiazolones dominate biocidal applications due to sulfur’s electrophilic reactivity .
- Synthetic Utility : 1,2-Oxazole-3,5-diamine’s diamine groups enable facile derivatization, making it a versatile intermediate for drug discovery .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the purity and structure of 1,2-Oxazole-3,5-diamine hydrochloride?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for verifying the oxazole ring and amine groups. High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, especially to detect byproducts from incomplete reactions or degradation. For example, in synthetic protocols, a purity threshold of ≥95% is often enforced using reverse-phase HPLC with UV detection at 254 nm .
Q. What synthetic strategies are commonly employed for this compound?
- Methodological Answer: Synthesis typically involves cyclization reactions under controlled pH and temperature. Precursors like hydroxylamine derivatives or substituted oxazoles are reacted with ammonia or amine sources in acidic media. Reaction optimization may require iterative adjustments to solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios to maximize yield .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: The compound should be stored in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidative degradation. Handling in inert atmospheres (e.g., nitrogen gloveboxes) is advised for moisture-sensitive intermediates. Stability assessments via accelerated degradation studies (e.g., 40°C/75% relative humidity) can establish shelf-life parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer: Discrepancies between theoretical and observed NMR/IR spectra often arise from tautomerism or solvent effects. For example, the oxazole ring’s resonance splitting in -NMR may vary with pH. Cross-validation using 2D NMR techniques (e.g., HSQC, HMBC) and computational modeling (DFT-based chemical shift predictions) can clarify ambiguities .
Q. What strategies optimize reaction yields for derivatives of this compound in medicinal chemistry applications?
- Methodological Answer: Parallel synthesis and Design of Experiments (DoE) approaches are effective. For instance, varying substituents at the 3- and 5-positions (e.g., alkyl vs. aryl groups) while monitoring reactivity via in-situ IR spectroscopy can identify optimal conditions. Reaction kinetics studies (e.g., pseudo-first-order rate analysis) may further refine catalytic systems .
Q. How do steric and electronic effects influence the biological activity of this compound analogs?
- Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic modifications to the oxazole core. Electron-withdrawing groups (e.g., nitro) at the 4-position enhance metabolic stability but may reduce solubility. Molecular docking simulations (e.g., using AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can quantify these effects .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer: Batch-to-batch variability in purity (>5% deviation) often occurs during scale-up due to heat transfer inefficiencies. Implementing flow chemistry systems with real-time HPLC monitoring ensures consistent product quality. Additionally, solvent recovery protocols (e.g., distillation) reduce costs and environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
